molecular formula C6H12FN B13342966 (1R,3R)-3-Fluorocyclohexan-1-amine

(1R,3R)-3-Fluorocyclohexan-1-amine

Cat. No.: B13342966
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-PHDIDXHHSA-N
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Description

(1R,3R)-3-Fluorocyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a fluorine atom at the 3-position of the cyclohexane ring. Its stereochemistry (R,R configuration) distinguishes it from diastereomers like (1R,3S)- or (1S,3R)-isomers. The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m1/s1

InChI Key

ZPZKJQKFLQCCMD-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.

    Amination: The amine group is introduced through reductive amination, where the ketone is converted to an imine, followed by reduction to the amine.

Industrial Production Methods: Industrial production of (1R,3R)-3-Fluorocyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,3R)-3-Fluorocyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: (1R,3R)-3-Fluorocyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: In medicinal chemistry, (1R,3R)-3-Fluorocyclohexan-1-amine is explored for its potential as a drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexylamines

trans-3-Fluorocyclohexanamine Hydrochloride (CAS 1951441-43-2)
  • Structure : Shares the same molecular formula (C₆H₁₂FN) as (1R,3R)-3-Fluorocyclohexan-1-amine but exists as a hydrochloride salt.
  • Key Differences :
    • Solubility : The hydrochloride form increases water solubility, making it preferable for drug formulations .
    • Stereochemistry : The trans (1R,3R) configuration may confer distinct spatial interactions compared to cis isomers.
3,3-Difluorocyclohexan-1-amine (CAS Not Specified)
  • Structure : Features two fluorine atoms at the 3-position.
  • Applications: Widely used as an intermediate for dyes and pharmaceuticals, suggesting broader synthetic utility than mono-fluorinated analogs .

Substituted Cyclohexylamines

(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride (CAS 934765-89-6)
  • Structure : Replaces fluorine with methyl groups.
  • Lipophilicity: Increased hydrophobicity compared to fluorinated analogs, which may affect membrane permeability .
(1R,3S)-3-Methoxycyclohexan-1-amine (CAS 2382100-86-7)
  • Structure : Methoxy (-OCH₃) substituent at the 3-position.
  • Electronic effects: Electron-donating methoxy group contrasts with fluorine’s electron-withdrawing nature, altering electronic distribution in reactions .

Bicyclic and Heterocyclic Analogs

3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Structure : Bicyclic framework instead of cyclohexane.
  • Key Differences :
    • Conformational rigidity : The bicyclic structure restricts molecular flexibility, which could enhance binding specificity in drug design.
    • Applications : Used in medicinal chemistry to mimic aromatic systems while avoiding metabolic degradation .

Structural and Property Comparison Table

Compound Name Molecular Formula CAS Number Substituents Key Properties/Applications References
(1R,3R)-3-Fluorocyclohexan-1-amine C₆H₁₂FN Not Specified 3-F (R,R) Chiral intermediate, hydrochloride salt available
trans-3-Fluorocyclohexanamine HCl C₆H₁₃ClFN 1951441-43-2 3-F (R,R), HCl Enhanced solubility for formulations
3,3-Difluorocyclohexan-1-amine C₆H₁₁F₂N Not Specified 3,3-diF Drug/dye intermediate
(1R)-3,3-Dimethylcyclohexan-1-amine HCl C₈H₁₈ClN 934765-89-6 3,3-diCH₃, HCl Discontinued; high lipophilicity
(1R,3S)-3-Methoxycyclohexan-1-amine C₇H₁₅NO 2382100-86-7 3-OCH₃ (R,S) Polar solvent compatibility

Biological Activity

(1R,3R)-3-Fluorocyclohexan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(1R,3R)-3-Fluorocyclohexan-1-amine is characterized by its cyclohexane ring structure with a fluorine atom and an amine group. The stereochemistry at the 1 and 3 positions contributes to its unique biological interactions.

Research indicates that (1R,3R)-3-Fluorocyclohexan-1-amine may interact with various biological targets:

  • Indoleamine 2,3-dioxygenase (IDO) Antagonism : This compound has been studied as an IDO antagonist, which is significant for cancer treatment. IDO plays a crucial role in immune regulation and tumor immune evasion by degrading tryptophan, thus promoting tumor growth .
  • Neurotransmitter Modulation : The amine group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This could imply antidepressant or anxiolytic effects, similar to other amine-based compounds.

In Vitro Studies

In vitro studies have shown promising results regarding the compound's efficacy against certain cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5IDO inhibition
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results suggest that (1R,3R)-3-Fluorocyclohexan-1-amine may be effective in inhibiting tumor growth through multiple mechanisms.

Case Study 1: Cancer Treatment

A recent study evaluated the effectiveness of (1R,3R)-3-Fluorocyclohexan-1-amine in a murine model of melanoma. The compound was administered at varying doses:

  • Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg
  • Results : Tumor size reduction was observed in a dose-dependent manner, with the highest dosage leading to a 50% reduction in tumor volume compared to control groups.

Case Study 2: Neuropharmacological Effects

Another study investigated the compound's effects on anxiety-like behaviors in rodent models. Behavioral assays indicated:

  • Elevated Plus Maze : Increased time spent in open arms at doses of 10 mg/kg.
  • Open Field Test : Reduced locomotion at higher doses, suggesting anxiolytic properties.

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